molecular formula C25H28FN5O2 B2971160 1-({4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)-4-phenylpiperazine CAS No. 1251557-01-3

1-({4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)-4-phenylpiperazine

Cat. No. B2971160
CAS RN: 1251557-01-3
M. Wt: 449.53
InChI Key: ZNIZMLLSELRHSD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups and structural features common in pharmaceutical compounds . These include a piperazine ring, a phenyl ring, and an oxadiazole ring. Piperazine rings are common in many drugs and have various therapeutic applications . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds often involve various types of coupling reactions . For instance, the formation of the piperazine ring can be achieved through the reaction of a secondary amine with a suitable dihalide .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent parts, including aromaticity in the phenyl and oxadiazole rings, and the potential for hydrogen bonding in the piperazine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole and piperazine groups could enhance solubility in polar solvents .

Scientific Research Applications

Tuberculostatic Activity

Phenylpiperazine derivatives have been synthesized and tested for their in vitro tuberculostatic activity. Compounds with oxadiazole moieties showed minimum inhibiting concentrations (MIC) within the range of 25 - 100 mg/ml, indicating their potential as antimicrobial agents against tuberculosis (H. Foks et al., 2004).

Sigma Ligands Affinity

Compounds with phenylpiperazine structures, especially those substituted with fluorophenyl groups, have demonstrated high affinity for sigma 1 and sigma 2 binding sites. These findings suggest their utility in neurological research and potential therapeutic applications for disorders involving sigma receptors (J. Perregaard et al., 1995).

Antimicrobial and Enzyme Inhibitory Activities

Novel compounds incorporating fluorophenylpiperazine units have been shown to possess antimicrobial activity against a variety of microorganisms. Some derivatives displayed significant antiurease and antilipase activities, suggesting their potential in the treatment of diseases caused by these enzymes (Serap Başoğlu et al., 2013).

Antitumor Activities

Derivatives of phenylpiperazine have been synthesized with different substituents and evaluated for their antitumor activities. The structural modifications in these compounds have led to variations in their efficacy against tumor cell lines, highlighting the importance of molecular architecture in designing anticancer agents (H. Naito et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs that contain piperazine rings act by interacting with neurotransmitter receptors in the nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate precautions should be taken when handling to avoid unnecessary exposure .

Future Directions

Future research could involve further exploration of the biological activity of this compound, potentially leading to the development of new therapeutic agents .

properties

IUPAC Name

2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN5O2/c26-21-8-6-19(7-9-21)24-27-25(33-28-24)20-10-12-29(13-11-20)18-23(32)31-16-14-30(15-17-31)22-4-2-1-3-5-22/h1-9,20H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIZMLLSELRHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)-4-phenylpiperazine

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